molecular formula C17H15N5O2 B3018725 N-(4-(4-甲基-5-氧代-4,5-二氢-1H-四唑-1-基)苯基)肉桂酰胺 CAS No. 1396891-63-6

N-(4-(4-甲基-5-氧代-4,5-二氢-1H-四唑-1-基)苯基)肉桂酰胺

货号 B3018725
CAS 编号: 1396891-63-6
分子量: 321.34
InChI 键: XSDGWUXYAKJYIP-KPKJPENVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(phenylalkyl)cinnamides has been explored through different methods. Paper describes a solid-phase synthesis approach using a Horner-Wadsworth-Emmons reaction, which is a versatile method for constructing carbon-carbon double bonds. This method was applied to create a library of N-(phenylalkyl)cinnamides, suggesting that a similar approach could potentially be used for the synthesis of "N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide."

Molecular Structure Analysis

The molecular structure of N-(phenylalkyl)cinnamides plays a crucial role in their activity as NMDA receptor antagonists, as discussed in paper . The selectivity and potency of these compounds are influenced by the specific substitutions on the phenyl ring and the alkyl chain length. The structure-activity relationship (SAR) is key to designing compounds with desired biological properties.

Chemical Reactions Analysis

The reactivity of N-(phenylalkyl)cinnamides with amines has been studied in paper , where the reaction pathway was found to depend on the structure of the amines. Aromatic amines undergo 1,4-addition, while aliphatic amines prefer 1,2-addition. This information could be relevant for further chemical modifications of "N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide."

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide" are not directly reported, the properties of similar compounds can provide insights. For instance, the solubility, stability, and reactivity of the compound would be influenced by the presence of the tetrazole and cinnamamide groups, as well as the overall molecular architecture. These properties are important for the compound's potential as a CNS therapeutic, as indicated by its activity on NMDA receptors .

Relevant Case Studies

The papers provide several case studies of N-(phenylalkyl)cinnamides being evaluated for their biological activities. Paper discusses the antitubercular activity of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives, while paper evaluates 5-phenyl-1H-pyrazol derivatives containing cinnamamide moiety as tubulin polymerization inhibitors. Paper presents N-(3-aryl-1,2,4-triazol-5-yl) cinnamamide derivatives as potential antimycobacterial agents. These studies highlight the therapeutic potential of cinnamamide derivatives in treating various diseases.

科学研究应用

抗炎活性

对与所讨论化合物密切相关的茚满四唑衍生物的研究已证明具有显着的抗炎作用。在角叉菜胶诱导的大鼠足爪水肿模型中测试了这些衍生物,显示大鼠足爪水肿受到抑制,在给药后三小时观察到峰值作用。在这些化合物中,某些衍生物显示出与标准苯丁酮(一种非甾体抗炎药)相当的更高活性 (Bepary 等人,2008).

抗结核活性

通过分子杂交方法设计和合成的 N-[4-(哌嗪-1-基)苯基]肉桂酰胺类似物的研究显示了对结核分枝杆菌的有希望的抗结核活性。这项研究突出了肉桂酰胺衍生物在开发新的抗结核剂中的潜力,强调了分子修饰以增强生物活性的重要性 (Patel & Telvekar, 2014).

杀虫活性

与目标化合物具有结构基序的四唑啉酮衍生物已被研究其杀虫特性。一些衍生物在 250 mg/L 的浓度下对朱砂叶螨表现出优异的体内杀虫活性,表明四唑和肉桂酰胺衍生物在害虫控制应用中的潜力。这项研究证明了通过优化目标多样化的支架发现具有新作用机制的先导化合物的可能性 (Luo & Yang, 2007).

神经保护特性

N-(苯基烷基)肉桂酰胺已被确定为 NMDA 受体亚型的选择性拮抗剂,特别是 NR1A/2B 受体,它们在神经系统疾病中起作用。这些化合物为设计新的 NMDA 拮抗剂提供了一个新框架,这些拮抗剂可能在治疗中枢神经系统疾病中具有潜在的治疗应用 (Tamiz 等人,1999).

抗氧化能力

肉桂酸衍生物,包括肉桂酰胺,已因其抗氧化能力而被广泛研究。它们的构效关系已与电化学和可见光谱方法相关联,从而深入了解它们作为抗氧化剂的潜在治疗应用 (Galato 等人,2001).

抗癌活性

肉桂酸及其衍生物作为合成抗肿瘤剂在药学研究中受到关注。肉桂酸的化学柔韧性允许进行各种修饰,从而产生具有显着抗癌潜力的化合物。这篇综述强调了肉桂酸衍生物在抗癌研究中未得到充分利用的药用传统及其在该领域的最新探索 (De, Baltas, & Bedos-Belval, 2011).

作用机制

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

未来方向

The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

属性

IUPAC Name

(E)-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c1-21-17(24)22(20-19-21)15-10-8-14(9-11-15)18-16(23)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,18,23)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDGWUXYAKJYIP-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。